molecular formula C9H12O2S B14638016 Butyl 2-thenoate CAS No. 56053-84-0

Butyl 2-thenoate

Cat. No.: B14638016
CAS No.: 56053-84-0
M. Wt: 184.26 g/mol
InChI Key: VUSZPSYSKPXZQL-UHFFFAOYSA-N
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Description

However, based on the available evidence, this article will focus on structurally or functionally analogous butyl esters, such as Butyl Acrylate, Butyl Carbitol Acetate, and Butyl Acetate, to provide a comparative framework.

Properties

CAS No.

56053-84-0

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

butyl thiophene-2-carboxylate

InChI

InChI=1S/C9H12O2S/c1-2-3-6-11-9(10)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3

InChI Key

VUSZPSYSKPXZQL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 2-thenoate can be synthesized through the esterification reaction between butanol and 2-thiophenecarboxylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Butyl 2-thenoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanol and 2-thiophenecarboxylic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the ester group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Butanol and 2-thiophenecarboxylic acid.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: Butyl 2-thenoate is used as a building block in organic synthesis, particularly in the preparation of thiophene derivatives

Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with biological molecules and potential therapeutic effects are of interest in drug discovery and development.

Medicine: this compound is investigated for its potential medicinal properties, including its role as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modulate biological pathways makes it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butyl 2-thenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanol and 2-thiophenecarboxylic acid, which may interact with biological molecules. The thiophene ring in its structure allows for potential interactions with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Butyl Acrylate , Butyl Carbitol Acetate , and Butyl Acetate in terms of physicochemical properties, applications, toxicity, and regulatory profiles.

Physicochemical Properties

Property Butyl Acrylate Butyl Carbitol Acetate Butyl Acetate
Chemical Formula C₇H₁₂O₂ C₁₀H₂₀O₄ C₆H₁₂O₂
Molecular Weight 128.17 g/mol 204.3 g/mol 116.16 g/mol
Boiling Point 148°C 246.7°C 126°C
Flash Point 37°C (closed cup) 105°C 22–24°C (approximate)
Density 0.898 g/cm³ (20°C) 0.979 g/cm³ (20°C) 0.8825 g/cm³ (20°C)
Water Solubility 1.6 g/L (20°C) 6.5 g/100g (25°C) Slightly soluble (low polarity)
Vapor Pressure 5.34 hPa (20°C) <0.001 kPa (20°C) 11.5 mmHg (25°C)
Log Pow 2.36 Not reported ~1.8 (estimated)

Key Observations:

  • Butyl Acrylate has the lowest boiling point and highest flammability (flash point 37°C), requiring stringent fire safety measures .
  • Butyl Carbitol Acetate is a high-boiling solvent (246.7°C), making it suitable for high-temperature industrial processes .
  • Butyl Acetate is highly volatile (vapor pressure 11.5 mmHg) and widely used in coatings due to its rapid evaporation .

Regulatory Profiles

Compound Regulatory Status
Butyl Acrylate Listed in inventories of the U.S., Canada, China, and others; classified as flammable and sensitizing .
Butyl Carbitol Acetate No specific regulatory restrictions reported; compliant with industrial solvent guidelines .
Butyl Acetate Widely approved for food and cosmetics (e.g., FDA GRAS); regulated under REACH and TSCA .

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